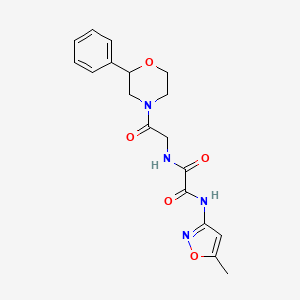
N1-(5-methylisoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-methylisoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O5 and its molecular weight is 372.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(5-methylisoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data.
The compound's molecular formula is C16H20N4O4, with a molecular weight of 364.4 g/mol. The structure features an isoxazole ring, a morpholine moiety, and an oxalamide linkage, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₄ |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 899999-11-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : Cyclization of appropriate precursors.
- Attachment of the Morpholine Moiety : Reaction with a morpholine derivative.
- Formation of the Oxalamide Linkage : Coupling with an oxalyl chloride derivative under controlled conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition rates, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Properties
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing cancer cell behavior.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study published in 2023 demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Cancer Cell Proliferation : In a 2024 study involving breast cancer cell lines, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .
Propriétés
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-12-9-15(21-27-12)20-18(25)17(24)19-10-16(23)22-7-8-26-14(11-22)13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWJJDZYVPMXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














